molecular formula C8H20BrNO B1401558 N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide CAS No. 749879-33-2

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide

Cat. No. B1401558
CAS RN: 749879-33-2
M. Wt: 226.15 g/mol
InChI Key: HVXWWBWNJNDMKG-UHFFFAOYSA-M
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Description

“N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide” is a chemical compound with the molecular formula C8H20BF4NO . It is also known as DEME BF4 . The molecular weight of this compound is 233.06 . It is used in electrochemistry .


Molecular Structure Analysis

The molecular structure of “N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide” is complex, with a molecular formula of C8H20NO.C2F6NO4S2 and a molecular weight of 426.397 .


Physical And Chemical Properties Analysis

“N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide” has a melting point of -91 °C and a density of 1.42 g/cm3 at 25 °C .

Scientific Research Applications

Ionic Liquid Formation

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide: is used to create novel ionic liquids when combined with different anions. These ionic liquids have unique thermodynamic properties and can form binary mixture systems with other solvents like γ-butyrolactone (GBL), which are studied for their potential applications in various fields, including electrochemistry and materials science .

Electrolyte Systems for Energy Storage

This compound is instrumental in developing polymeric gel electrolyte systems that exhibit magnesium ion (Mg2+) mobility. Such systems are crucial for the advancement of energy storage technologies, particularly in the development of more efficient and safer batteries .

Solvation Dynamics

The compound plays a significant role in the solvation of lithium ions in electrolyte solutions. Studies using Raman and multinuclear NMR spectroscopy have provided insights into the solvation structure of lithium ions when solvated by N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide -based ionic liquids .

Non-Flammable Battery Electrolytes

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide: is being researched for its use in non-flammable lithium-ion batteries. It’s a promising candidate for creating safer battery electrolytes, which is a significant concern for consumer electronics and electric vehicles .

Thermodynamic Property Analysis

The compound is used in the study of thermodynamic properties and intermolecular interactions of ionic liquids. These studies are essential for understanding the behavior of ionic liquids in different conditions and can lead to the development of new materials with tailored properties .

Safety and Hazards

The compound is labeled with the GHS07 safety symbol, indicating that it may cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, and using protective gloves and eye/face protection .

Mechanism of Action

Target of Action

It is known that this compound is a type of ionic liquid . Ionic liquids are salts in a liquid state that are primarily used as solvents and electrolytes due to their unique properties such as low melting points, high thermal stability, and excellent solvation potential .

Mode of Action

The mode of action of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide is primarily through its interactions with other molecules in its environment. As an ionic liquid, it can interact with a wide range of molecules, influencing their properties and behaviors . The specific interactions and resulting changes would depend on the nature of the molecules it interacts with.

Biochemical Pathways

As an ionic liquid, it can potentially influence a variety of biochemical processes through its interactions with biological molecules .

Pharmacokinetics

As an ionic liquid, its bioavailability would likely be influenced by factors such as its charge, size, and the nature of the ions it contains .

Result of Action

As an ionic liquid, it could potentially influence a variety of molecular and cellular processes through its interactions with biological molecules .

Action Environment

The action, efficacy, and stability of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide can be influenced by various environmental factors. These could include temperature, pH, and the presence of other molecules or ions in the environment . For instance, it has been reported that the transport properties (viscosity and conductivity) of similar ionic liquids can be described by the Vogel–Fulcher–Tamman (VFT) equation, which takes into account the temperature dependence .

properties

IUPAC Name

diethyl-(2-methoxyethyl)-methylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO.BrH/c1-5-9(3,6-2)7-8-10-4;/h5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXWWBWNJNDMKG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70822973
Record name N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70822973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749879-33-2
Record name N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70822973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the anionic component influence the glass transition temperature (Tg) in mixtures of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium salts and water?

A1: Research indicates that the anion significantly impacts the Tg behavior of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium salts when mixed with water []. While the bromide salt predominantly exhibits a single Tg that decreases steadily with increasing water concentration, the iodide and tetrafluoroborate salts display a double-glass transition behavior. This difference highlights the role of anion size and its interactions with water molecules in influencing the structural organization and consequently, the Tg of these mixtures.

Q2: At what water concentration does the N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide - water mixture reach its glass-formation limit?

A2: The glass-formation region for N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide and water mixtures ends around 98.9 mol% of water []. This limit is notably higher than that observed for mixtures with the tetrafluoroborate (96.0 mol%) and iodide (95.0 mol%) salts, suggesting that the bromide anion promotes a wider range of water concentrations capable of forming a glass.

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